2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Description
2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety have been found to act as acetylcholinesterase inhibitors (AChEIs) in some studies . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the levels of acetylcholine, which is often beneficial in conditions like Alzheimer’s disease.
Mode of Action
As potential AChEIs, these compounds may bind to acetylcholinesterase and prevent it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cholinergic transmission .
Biochemical Pathways
The primary pathway affected by AChEIs is the cholinergic pathway. By inhibiting the breakdown of acetylcholine, these compounds can enhance the signaling in this pathway, which plays a crucial role in memory and cognition .
Result of Action
The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can lead to improved cognitive function, particularly in conditions characterized by a deficiency in cholinergic transmission, such as Alzheimer’s disease .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-30-18-7-8-21-17(15-18)16-20(23(27)32-21)22(26)31-14-13-24-9-11-25(12-10-24)33(28,29)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDQHKUJAKHDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCCN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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